

# 4-Amino-2-methoxy-5-nitrobenzoic acid CAS number 59338-90-8

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## Compound of Interest

Compound Name: 4-Amino-2-methoxy-5-nitrobenzoic acid

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An In-depth Technical Guide to **4-Amino-2-methoxy-5-nitrobenzoic acid** (CAS: 59338-90-8)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**4-Amino-2-methoxy-5-nitrobenzoic acid** is a substituted aromatic carboxylic acid of significant interest as a chemical intermediate. Its molecular structure, featuring amino, methoxy, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries. This document provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and a discussion of its applications in research and drug development, based on current scientific literature. While specific experimental data for this compound is limited, this guide leverages data from closely related analogues to provide a robust technical profile for research and development purposes.

## Physicochemical and Computed Properties

The properties of **4-Amino-2-methoxy-5-nitrobenzoic acid** are summarized below. Data is sourced from computational predictions and available chemical databases.

Property	Value	Source
CAS Number	59338-90-8	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	212.16 g/mol	PubChem[1]
IUPAC Name	4-amino-2-methoxy-5-nitrobenzoic acid	PubChem[1]
Melting Point	248 °C	ChemicalBook
Boiling Point (Predicted)	461.6 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.514 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa (Predicted)	4.05 ± 0.12	ChemicalBook
XLogP3 (Predicted)	1.6	PubChem[1]
Exact Mass	212.04332136 Da	PubChem[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-methoxy-5-nitrobenzoic acid** is not widely published, a highly plausible route is the alkaline hydrolysis of its corresponding methyl ester, Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0). This method is well-documented for structurally similar compounds, such as the ethoxy analogue[2].

### Proposed Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the procedure for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid[2].

Reaction: Methyl 4-amino-2-methoxy-5-nitrobenzoate + NaOH → **4-Amino-2-methoxy-5-nitrobenzoic acid** (sodium salt) + CH<sub>3</sub>OH  
**4-Amino-2-methoxy-5-nitrobenzoic acid** (sodium salt) + CH<sub>3</sub>COOH → **4-Amino-2-methoxy-5-nitrobenzoic acid** + CH<sub>3</sub>COONa

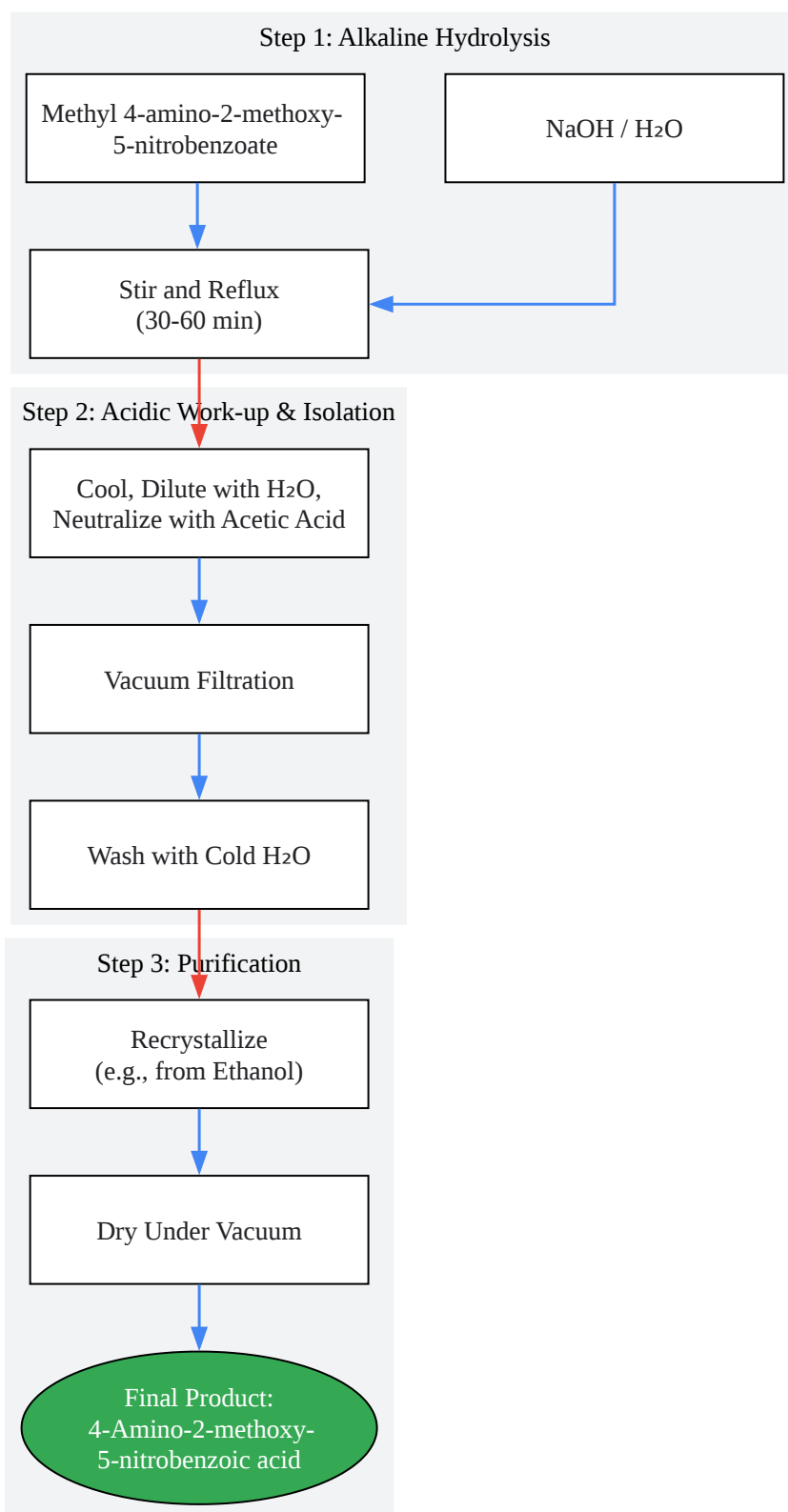
#### Materials:

- Methyl 4-amino-2-methoxy-5-nitrobenzoate
- Sodium hydroxide (NaOH)
- Deionized water
- Glacial acetic acid ( $\text{CH}_3\text{COOH}$ )
- Ethanol or Isopropanol (for recrystallization)
- Round-bottom flask with reflux condenser
- Stir plate and magnetic stir bar
- Standard filtration apparatus

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, prepare a solution of sodium hydroxide in deionized water (e.g., a 1-2 M solution).
- **Addition of Ester:** Add Methyl 4-amino-2-methoxy-5-nitrobenzoate to the sodium hydroxide solution.
- **Reflux:** Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis is typically complete within 30-60 minutes[2].
- **Cooling and Dilution:** After the reaction is complete, cool the mixture to room temperature and dilute with additional deionized water.
- **Neutralization:** Slowly add glacial acetic acid dropwise to the solution until the pH is acidic (pH ~5-6), which will precipitate the carboxylic acid product[2].
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

- Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to yield the purified **4-Amino-2-methoxy-5-nitrobenzoic acid**.
- Drying: Dry the final product under vacuum.

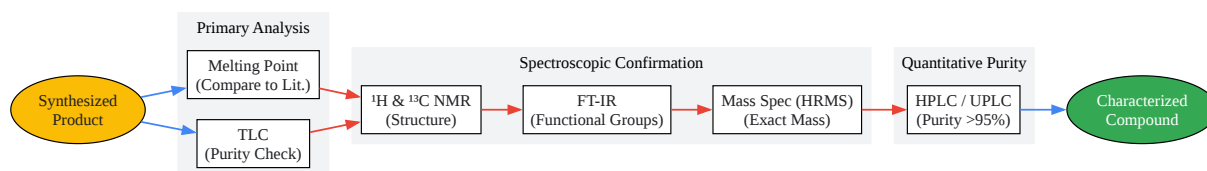


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Caption: Proposed workflow for the synthesis of **4-Amino-2-methoxy-5-nitrobenzoic acid**.

## Analytical Characterization Workflow

As no public-facing experimental spectra are available, a standard characterization workflow is proposed for confirming the identity and purity of the synthesized compound.



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Caption: Standard experimental workflow for chemical characterization and purity analysis.

## Spectroscopic Profile (Predicted)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy (-OCH<sub>3</sub>) protons, and a broad singlet for the amino (-NH<sub>2</sub>) protons. The carboxylic acid proton (-COOH) may appear as a very broad singlet far downfield.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display signals for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the six aromatic carbons.
- FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (~3300-3500 cm<sup>-1</sup>), the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm<sup>-1</sup>), the C=O stretch (~1700 cm<sup>-1</sup>), and strong asymmetric and symmetric stretches for the nitro group (-NO<sub>2</sub>) at approximately 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup>, respectively.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement corresponding to 212.0433.

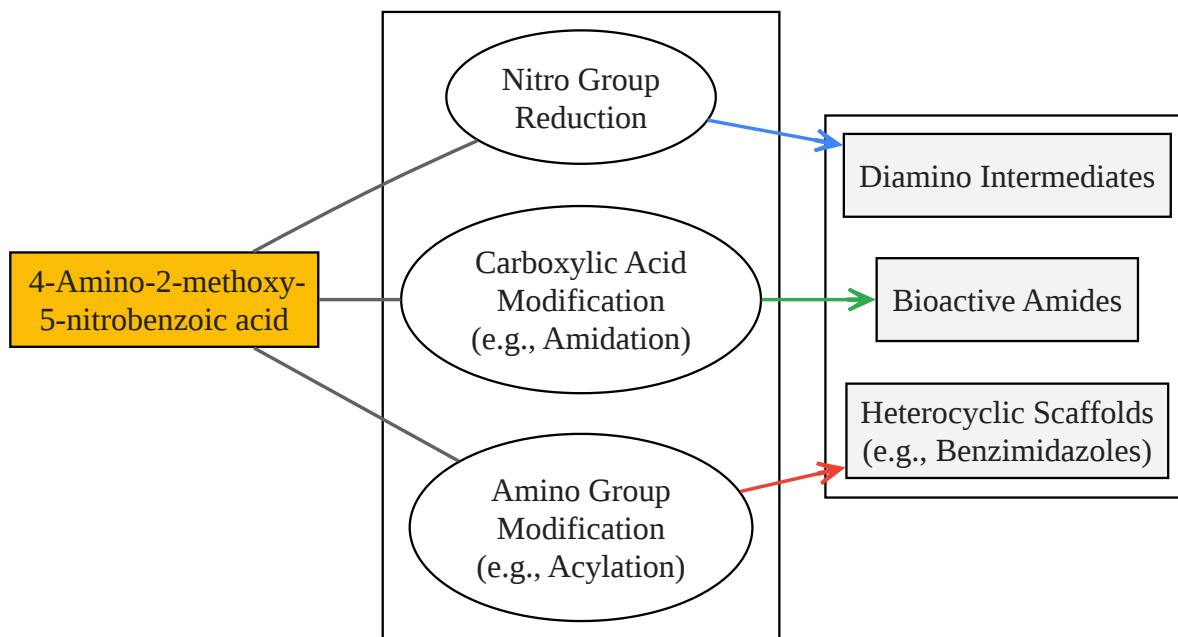
## Applications in Research and Drug Development

**4-Amino-2-methoxy-5-nitrobenzoic acid** is primarily utilized as a key intermediate in multi-step organic synthesis. Its functional groups allow for a variety of chemical transformations.

- Amino Group (-NH<sub>2</sub>): Can be diazotized to introduce other functional groups or can undergo acylation and alkylation reactions to build more complex amide and amine structures.
- Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or acid chlorides, serving as a handle for coupling with other molecules.
- Nitro Group (-NO<sub>2</sub>): Can be reduced to an amino group, providing a route to diamino-substituted benzene derivatives, which are common pharmacophores.

## Role as a Synthetic Intermediate

The compound serves as a scaffold to generate diverse chemical libraries for screening in drug discovery programs.



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Caption: Role as a versatile intermediate in chemical synthesis.

## Potential Biological Activity of Derivatives

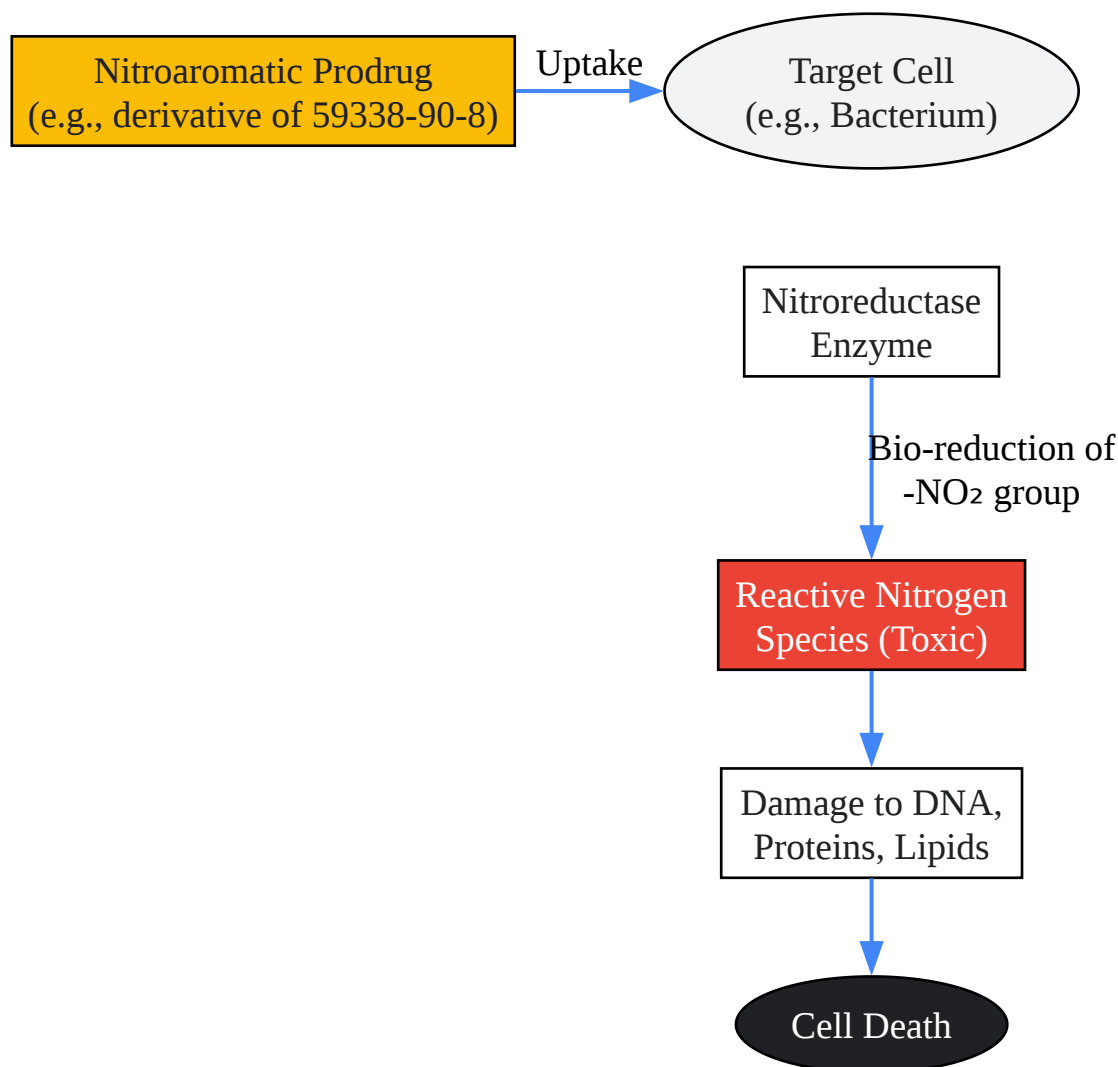
While the biological activity of this specific compound is not documented, derivatives of nitrobenzoic acids have shown significant potential in medicinal chemistry. The nitroaromatic moiety is a key feature in several antimicrobial agents[3][4][5].

**Mechanism of Action for Nitroaromatic Compounds:** Many nitroaromatic drugs act as prodrugs. The nitro group is often bio-reduced within the target cell (e.g., a bacterium or parasite) by specific nitroreductase enzymes. This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly cytotoxic. These reactive species can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death[4][5]. This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

Furthermore, some studies have highlighted the anti-mycobacterial activity of nitrobenzoic acid esters, suggesting they act as prodrugs that release the active acid within the mycobacterial



cell, thereby lowering the internal pH and inhibiting growth[3]. The presence of the nitro group is often critical for this enhanced activity compared to non-nitrated analogues[3].



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Caption: Generalized mechanism of action for nitroaromatic prodrugs in target cells.

## Conclusion

**4-Amino-2-methoxy-5-nitrobenzoic acid** (CAS 59338-90-8) is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and other chemical industries. Although detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical structure allows for reliable predictions of its properties and reactivity. The protocols and workflows outlined in this guide,

derived from closely related compounds, provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into the biological activities of its derivatives is warranted, particularly in the development of new antimicrobial agents.

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